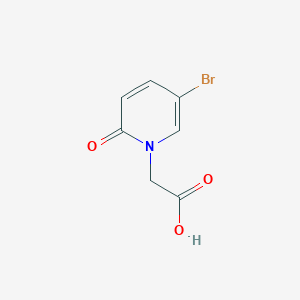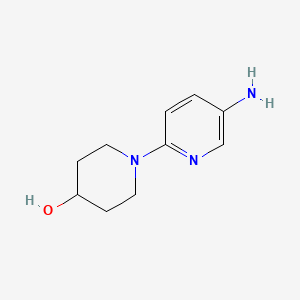
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis of Polyheterocyclic Ring Systems
Researchers have explored the utility of related pyrazole derivatives as precursors for constructing new polyheterocyclic ring systems. For example, the precursor "3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine" was utilized to synthesize various pyrazolo[3,4-b]pyridine-based heterocycles, demonstrating significant in vitro antibacterial properties. These compounds were characterized using IR and 1H NMR spectral techniques, highlighting the potential of pyrazole derivatives in synthesizing complex molecular structures with potential biological activity (Abdel‐Latif et al., 2019).
Antimicrobial Properties
Various studies have been conducted to investigate the antimicrobial properties of compounds incorporating the pyrazole moiety. For instance, the synthesis of novel heterocycles incorporating an antipyrine moiety has been reported, where compounds were evaluated for their antimicrobial activities. These studies provide valuable insights into the potential therapeutic applications of pyrazole derivatives, laying the groundwork for further exploration of their biological activities (Bondock et al., 2008).
Exploration of Novel Chemical Reactions
The reactivity and versatility of pyrazole derivatives have been explored through the synthesis of various compounds showcasing the adaptability of these molecules in chemical reactions. For instance, new reactions involving 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile have been developed, highlighting the potential of pyrazole derivatives in generating hybrid molecules with unique structural features. Such studies contribute to the broader understanding of pyrazole chemistry and its potential applications in designing novel molecules (Dotsenko et al., 2020).
Mechanism of Action
Target of Action
This compound is a derivative of pyrazole, a class of compounds known for their diverse pharmacological effects
Mode of Action
Pyrazole derivatives have been reported to interact with various biological targets, leading to changes in cellular processes . The specific interactions of this compound with its targets would depend on the chemical structure and the nature of the target proteins.
Biochemical Pathways
Pyrazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities . The specific pathways affected would depend on the compound’s targets and their roles in cellular processes.
Result of Action
Based on the known effects of pyrazole derivatives, it can be hypothesized that this compound may have a range of effects, potentially including anti-inflammatory, antitumor, antidiabetic, and other activities .
Biochemical Analysis
Biochemical Properties
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with various biomolecules, influencing their activity and stability. For instance, it has been noted for its potential to inhibit certain enzymes, thereby affecting metabolic pathways and cellular processes . The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their conformation and activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules, thereby altering cellular responses to external stimuli . Additionally, its impact on gene expression can lead to changes in the production of proteins that are crucial for cell function and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of these molecules, depending on the context . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability. These temporal effects are crucial for understanding the potential long-term impacts of this compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired organ function. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and the levels of specific metabolites . These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production, biosynthesis, and detoxification.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The distribution of this compound within the body can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O/c1-4-7(8)5(2)11(10-4)3-6(9)12/h3H2,1-2H3,(H2,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKYWVZYCLJRBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588685 |
Source


|
| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1005668-21-2 |
Source


|
| Record name | 2-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Butyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1341252.png)











